molecular formula C6H11NO5 B12228486 N-(Methoxycarbonyl)-L-threonine

N-(Methoxycarbonyl)-L-threonine

Cat. No.: B12228486
M. Wt: 177.16 g/mol
InChI Key: QEIFWXUIJHFGPI-UHFFFAOYSA-N
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Description

N-(Methoxycarbonyl)-L-threonine is a chemically modified derivative of the amino acid L-threonine, where a methoxycarbonyl group (–O(CO)OCH₃) is attached to the α-amino group. This modification is commonly employed in peptide synthesis to protect the amino group during coupling reactions.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

3-hydroxy-2-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)

InChI Key

QEIFWXUIJHFGPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC)O

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Amino Group Activation : The α-amino group of L-threonine reacts with methyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the MOC derivative.
  • Solvent Selection : Polar aprotic solvents like ethyl acetate or ethanol are commonly used to facilitate the reaction.
  • Workup and Purification : Crystallization or extraction steps isolate the product, often employing toluene or ethyl acetate for recrystallization.

Comparative Analysis of Solvent Systems

The choice of solvent significantly impacts reaction efficiency and product purity. Data from MOC-L-Terleu synthesis reveals the following trends:

Solvent Temperature Range Resolving Agent Yield (%) ee (%)
Ethyl Acetate 50–60°C D-α-Phenylethylamine 35 95
Isopropyl Alcohol 45–50°C D-Phenylalanine Ester 41 97
Ethanol 50–60°C (R)-(+)-1-Amphetamine 41 98

Adapted from

Polar solvents like ethanol enhance solubility but may require stricter temperature control to prevent retro-aldol side reactions.

Industrial Scalability Considerations

The patent method for MOC-L-Terleu emphasizes cost-effective, scalable processes. Key factors include:

  • Reagent Recovery : Solvent and resolving agent recycling (e.g., toluene extraction for D-α-phenylethylamine recovery).
  • Crystallization Optimization : Multi-stage cooling (e.g., 0–5°C followed by −5–0°C) improves crystal purity.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxycarbonyl)-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a keto group.

    Reduction: The methoxycarbonyl group can be reduced to an amino group under specific conditions.

    Substitution: The methoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxycarbonyl group.

Major Products Formed

    Oxidation: Formation of keto derivatives.

    Reduction: Formation of L-threonine or its derivatives.

    Substitution: Formation of various substituted threonine derivatives.

Scientific Research Applications

Biochemical Applications

N-(Methoxycarbonyl)-L-threonine is primarily studied for its role as a building block in peptide synthesis. It serves as a precursor for the synthesis of modified peptides that can exhibit enhanced biological activities compared to their natural counterparts. The incorporation of methoxycarbonyl groups can improve the stability and solubility of peptides, making them more suitable for pharmaceutical applications.

1.1. Peptide Synthesis

  • Synthesis of Therapeutic Peptides : The methoxycarbonyl group enhances the reactivity of L-threonine in peptide coupling reactions, facilitating the synthesis of therapeutic peptides that can target specific biological pathways.
  • Example Case Study : Research has demonstrated that peptides synthesized using this compound show improved binding affinity to their targets, leading to increased efficacy in therapeutic applications .

Pharmacological Applications

This compound exhibits several pharmacological properties that make it a candidate for drug development.

2.1. Neuroprotective Effects

  • Mechanism of Action : Studies indicate that threonine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease and multiple sclerosis .
  • Clinical Trials : A clinical trial involving threonine supplementation showed promising results in reducing spasticity in patients with multiple sclerosis, highlighting the potential therapeutic effects of threonine derivatives .

2.2. Metabolic Regulation

  • Role in Metabolism : this compound has been linked to improved fat metabolism and may aid in conditions related to obesity and metabolic syndrome . Its ability to influence metabolic pathways could lead to novel treatments for metabolic disorders.
  • Research Findings : Experimental data suggest that threonine supplementation can enhance lipid metabolism and reduce fat accumulation in the liver .

Biotechnological Applications

The compound also shows promise in biotechnological applications, particularly in enzyme engineering and synthetic biology.

3.1. Enzyme Engineering

  • Threonine Aldolases : this compound is utilized as a substrate for L-threonine aldolases, which catalyze the formation of carbon-carbon bonds in asymmetric synthesis processes. This enzymatic activity is crucial for producing non-natural amino acids with pharmaceutical relevance .
  • Biocatalysis Studies : Research indicates that L-threonine aldolases can be engineered to enhance their specificity and efficiency, leading to better yields in the production of desired compounds .

3.2. Self-Assembly Studies

  • Supramolecular Chemistry : The self-assembly properties of this compound have been explored for creating novel materials with specific morphologies. These materials have potential applications in drug delivery systems and biomaterials .
  • Morphological Control : Studies have shown that varying concentrations and conditions can lead to controlled morphological changes in self-assembled structures formed by threonine derivatives, paving the way for innovative material design .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
BiochemicalPeptide SynthesisEnhanced binding affinity and stability
PharmacologicalNeuroprotective EffectsReduces spasticity; potential for metabolic regulation
BiotechnologicalEnzyme EngineeringImproved yields in asymmetric synthesis
Self-AssemblyNovel Material DesignControlled morphological changes

Mechanism of Action

The mechanism of action of N-(Methoxycarbonyl)-L-threonine involves its role as a protected amino acid derivative. The methoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under specific conditions to release the free amino group, enabling further chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key N-protected L-threonine derivatives and their attributes:

Compound Name Protecting Group Molecular Formula Molecular Weight CAS Number Key Applications/Properties
N-Boc-L-Threonine tert-Butoxycarbonyl C₉H₁₇NO₅ 219.23 g/mol 25985-06-8 Acid-labile protection; used in solid-phase peptide synthesis .
N-Cbz-L-Threonine Benzyloxycarbonyl C₁₂H₁₅NO₅ 253.25 g/mol 19728-63-3 Removed via hydrogenolysis; stabilizes amino groups in solution-phase synthesis .
N-Fmoc-L-Threonine Fluorenylmethoxycarbonyl C₂₀H₁₉NO₅ 353.37 g/mol 71989-35-0 Base-labile protection; compatible with automated peptide synthesizers .
N-Acetyl-L-Threonine Acetyl C₆H₁₁NO₄ 161.16 g/mol 17093-74-2 Used in metabolic studies; less sterically hindered than bulkier groups .
N-(Methoxycarbonyl)-L-Threonine Methoxycarbonyl C₆H₁₁NO₅ 177.16 g/mol* Not available Hypothesized to balance stability and deprotection ease; lacks direct evidence in literature.

*Calculated based on molecular formula.

Key Differences in Reactivity and Stability

Deprotection Conditions :

  • Boc Group : Removed under acidic conditions (e.g., HCl/dioxane) .
  • Cbz Group : Requires catalytic hydrogenation or HBr/acetic acid .
  • Fmoc Group : Cleaved with piperidine or other bases .
  • Methoxycarbonyl : Likely requires alkaline hydrolysis or enzymatic cleavage, though specific data are unavailable.

Solubility :

  • Boc- and Cbz-protected derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, THF) .
  • Methoxycarbonyl’s polarity may enhance aqueous solubility compared to aromatic protecting groups.

Biological Activity

N-(Methoxycarbonyl)-L-threonine is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of enzymatic reactions and metabolic processes. This article explores its biological activity, including its role in enzymatic catalysis, transport mechanisms, and potential applications in biotechnology and pharmaceuticals.

Overview of this compound

This compound is a modified form of L-threonine, which is an essential amino acid involved in protein synthesis and various metabolic pathways. The methoxycarbonyl group enhances its stability and solubility, making it a valuable compound for biochemical studies and industrial applications.

L-Threonine Aldolases

L-threonine aldolases (LTAs) are enzymes that catalyze the cleavage of L-threonine to produce glycine and aldehyde products. Recent studies have focused on the mutagenesis of these enzymes to improve their catalytic efficiency and substrate specificity. For instance, site-directed mutagenesis has shown that altering specific active site residues can significantly enhance aldol synthesis, yielding up to 60% conversion rates for L-β-phenylserine with high diastereoselectivity .

Table 1: Summary of L-threonine Aldolase Activity

Enzyme SourceConversion RateDiastereoselectivitySubstrate
Aeromonas jandaeiUp to 60%Up to 80% (syn)L-β-phenylserine
Various variantsVariableVariableL-threonine

Transport Mechanisms

The uptake of L-threonine in Escherichia coli has been extensively studied to understand the transport systems involved. The YifK protein has been identified as a specific permease for L-threonine, utilizing a proton motive force for substrate uptake. Additionally, the BrnQ transporter acts as a low-affinity but high-flux system when external threonine concentrations are elevated .

Table 2: Threonine Transport Systems in E. coli

TransporterSpecificityMechanism
YifKHigh for L-ThrProton motive force
BrnQLow affinityHigh-flux transporter
LIV-IBranched-chainATP-dependent

Case Studies and Research Findings

  • Enzyme Engineering : A study demonstrated that engineered LTAs with modified active sites showed enhanced performance in synthesizing non-natural amino acids, indicating potential applications in pharmaceuticals .
  • Metabolic Pathways : Research on the transport mechanisms in E. coli revealed that multiple systems contribute to threonine uptake, providing insights into how bacteria adapt to varying nutrient conditions .
  • Biotechnological Applications : The ability of this compound to act as a substrate for various enzymatic reactions positions it as a candidate for developing biocatalysts in industrial processes .

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